molecular formula C17H12ClNO B14274109 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one CAS No. 134856-81-8

3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one

Cat. No.: B14274109
CAS No.: 134856-81-8
M. Wt: 281.7 g/mol
InChI Key: WGRLJRUFFZKFMY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as ionic liquids or metal-organic frameworks can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, dihydrochalcones, substituted indoles, and various other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
  • 3-(2-Fluorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one
  • 3-(2-Methylphenyl)-1-(1H-indol-3-yl)prop-2-en-1-one

Uniqueness

Compared to its analogs, 3-(2-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall stability. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s efficacy in different applications.

Properties

CAS No.

134856-81-8

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C17H12ClNO/c18-15-7-3-1-5-12(15)9-10-17(20)14-11-19-16-8-4-2-6-13(14)16/h1-11,19H

InChI Key

WGRLJRUFFZKFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CNC3=CC=CC=C32)Cl

Origin of Product

United States

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